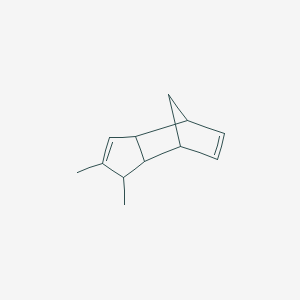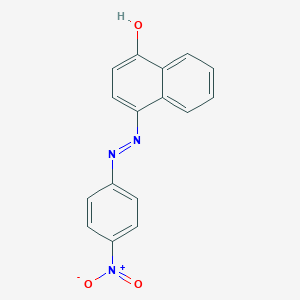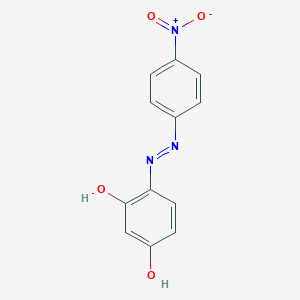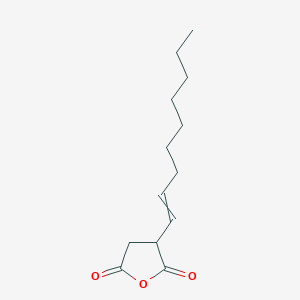
Lead hexafluorosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead hexafluorosilicate (PbSiF6) is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. PbSiF6 is used as a source of lead ions in various chemical reactions and is also used as a fluorinating agent in organic synthesis.
Applications De Recherche Scientifique
1. Synthesis and Structure of Complexes
Lead hexafluorosilicate has been studied for its role in the synthesis and structure of various chemical complexes. For example, research has shown the formation of diglyme-bridged lead hexafluoroacetylacetonate complexes, which are of interest due to their unique chiral pairs and coordination environments (Evans, Rego, & Ziller, 2006).
2. Coordination to Lead(II) Complexes
Studies have explored the coordination of lead(II) tetrafluoroborate and hexafluorosilicate complexes with various ligands, revealing unusual fluoroanion coordination modes. This research contributes to our understanding of coordination chemistry and the stability of these complexes (Burt, Grantham, Levason, Light, & Reid, 2015).
3. Volatile Precursors for Mixed-Metal Fluorides
This compound has been utilized as a precursor in the synthesis of mixed-metal fluorides. These compounds are important for developing materials with potential applications in magnetoelectric materials, showcasing the versatility of this compound in materials science (Navulla, Tsirlin, Abakumov, Shpanchenko, Zhang, & Dikarev, 2011).
4. Sensor for Detecting Lead in Living Cells
In the biological domain, this compound has been used in the synthesis of Leadfluor-1, a fluorescent sensor that can image Pb2+ in living cells. This application is significant for monitoring and studying the effects of lead exposure in biological systems (He, Miller, Wong, & Chang, 2006).
5. Refining Electrolysis of Lead and Solder
This compound is also used in refining electrolysis, demonstrating its potential in industrial applications, such as the purification of lead and solder (Brecka, Hein, Lange, & Paschen, 1997).
6. Application in Electron Microscopy
In microscopy, lead salts including this compound have been employed as electron-opaque stains, enhancing the electron-scattering properties of materials for better visualization and analysis (Reynolds, 1963).
Propriétés
| 25808-74-6 | |
Formule moléculaire |
F6Si.Pb |
Poids moléculaire |
349 g/mol |
Nom IUPAC |
hexafluorosilicon(2-);lead(2+) |
InChI |
InChI=1S/F6Si.Pb/c1-7(2,3,4,5)6;/q-2;+2 |
Clé InChI |
AIEQFQFGMBAKSG-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Pb+2] |
SMILES canonique |
[F-].[F-].[F-].[F-].[F-].[F-].[Si+4].[Pb+2] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
PbSiF6.XH2O, Silicat hexafluoro lead hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







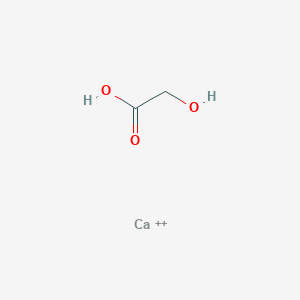
![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)
